Fluorescein Alkynylamino-ATP

Description

BenchChem offers high-quality Fluorescein Alkynylamino-ATP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescein Alkynylamino-ATP including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

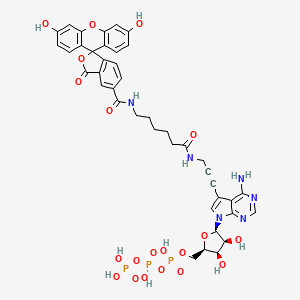

[[(2R,3R,4S,5R)-5-[4-amino-5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N6O20P3/c42-36-33-22(18-47(37(33)46-20-45-36)39-35(52)34(51)31(64-39)19-62-69(58,59)67-70(60,61)66-68(55,56)57)5-4-14-43-32(50)6-2-1-3-13-44-38(53)21-7-10-26-25(15-21)40(54)65-41(26)27-11-8-23(48)16-29(27)63-30-17-24(49)9-12-28(30)41/h7-12,15-18,20,31,34-35,39,48-49,51-52H,1-3,6,13-14,19H2,(H,43,50)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t31-,34+,35+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFIASPKHCGSRA-JLRXDUNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)[C@H]5[C@H]([C@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41N6O20P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1030.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fluorescein Alkynylamino-ATP: Structure, Properties, and Advanced Applications

This guide provides a comprehensive technical overview of Fluorescein Alkynylamino-ATP, a versatile molecular probe at the intersection of bioenergetics, chemical biology, and cellular imaging. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, mechanisms of action, and field-proven applications of this powerful tool, empowering users to design and execute robust, insightful experiments.

Section 1: Core Chemical and Physicochemical Properties

Fluorescein Alkynylamino-ATP is a multifunctional analog of adenosine triphosphate (ATP). Its structure is ingeniously designed to serve three distinct yet synergistic roles: as an energetic and structural mimic of natural ATP, as a fluorescent reporter, and as a substrate for bioorthogonal ligation.

The molecule consists of a standard adenosine triphosphate core, which is recognized by a vast array of enzymes. This core is modified with a linker arm containing two key functionalities: a terminal alkyne group (a "handle" for click chemistry) and a fluorescein fluorophore for direct optical detection.[1][2] This tripartite structure is the foundation of its experimental versatility.

Caption: Core components of the Fluorescein Alkynylamino-ATP molecule.

Chemical Structure Diagram

Caption: Simplified 2D representation of Fluorescein Alkynylamino-ATP.

Below is a summary of its key quantitative properties.

| Property | Value | Source |

| CAS Number | 185971-89-5 | [2][3] |

| Molecular Formula | C41H41N6O20P3 | [1][2][3] |

| Molecular Weight | 1030.71 g/mol | [1][3] |

| Excitation Max (λex) | ~494-498 nm | [4] |

| Emission Max (λem) | ~517-521 nm | [4][5] |

| Appearance | Solution in water | [1] |

| Storage Conditions | -20°C, protect from light | [6] |

Section 2: Mechanism of Action and Key Applications

The utility of Fluorescein Alkynylamino-ATP stems from its ability to participate in biochemical reactions as an ATP surrogate, thereby covalently labeling the target biomolecule or its products. This labeling can be detected directly via the fluorescein moiety or indirectly via the alkyne handle.

Pillar 1: The ATP Analog as an Enzymatic Substrate

Many enzymes—including DNA polymerases, RNA polymerases, kinases, and ligases—recognize and utilize ATP. Fluorescein Alkynylamino-ATP is designed to be a substrate for a subset of these enzymes, particularly polymerases and terminal transferases.[2][7]

Causality of Experimental Choice: The decision to use a modified ATP analog is driven by the desire to specifically tag the site of enzymatic activity. For instance, when a polymerase incorporates this analog into a nascent DNA or RNA strand, it leaves a fluorescent and chemical handle at a precise location, enabling researchers to visualize DNA replication, transcription, or to label the 3'-ends of DNA fragments.[1]

Caption: Enzymatic incorporation of the fluorescent ATP analog.

Pillar 2: The Alkynyl Handle for Bioorthogonal Click Chemistry

While direct fluorescence is useful, the true power of this molecule is often unlocked via its terminal alkyne group. This group is a key component for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[8] This bioorthogonal reaction is highly specific and efficient, allowing the alkyne-modified biomolecule to be covalently linked to a molecule bearing an azide group, even in complex biological mixtures.[8]

Causality of Experimental Choice: A two-step labeling approach using click chemistry is often superior to direct detection for several reasons:

-

Flexibility: The incorporated alkyne can be "clicked" to a wide variety of azide-containing reporters, such as different fluorophores for multiplexed imaging, biotin for affinity purification, or other functional tags.[9]

-

Reduced Steric Hindrance: The initial enzymatic incorporation of the relatively small alkyne group may be more efficient than that of a bulky fluorophore-ATP conjugate.

-

Signal Amplification: Multiple azide-fluorophores can be attached to a single alkyne, potentially amplifying the signal.

Caption: Two-step labeling workflow using Click Chemistry.

Section 3: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with built-in controls and clear endpoints to ensure trustworthy and reproducible results.

Protocol 1: 3'-End Labeling of DNA using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the direct fluorescent labeling of the 3'-ends of DNA fragments, a common technique in assays like TUNEL for apoptosis detection.

A. Reagents and Equipment

-

DNA sample (e.g., fragmented genomic DNA, oligonucleotides)

-

Fluorescein Alkynylamino-ATP (1 mM solution)[1]

-

Terminal Deoxynucleotidyl Transferase (TdT) and corresponding reaction buffer

-

Nuclease-free water

-

DNA purification kit or ethanol precipitation reagents

-

Fluorescence plate reader or gel imaging system

-

Thermal cycler or water bath

B. Step-by-Step Methodology

-

Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice.

-

5X TdT Reaction Buffer: 10 µL

-

DNA Sample (1-5 µg): X µL

-

Fluorescein Alkynylamino-ATP (1 mM): 2 µL

-

TdT Enzyme: 1 µL

-

Nuclease-free Water: to a final volume of 50 µL

-

-

Negative Control: Prepare an identical reaction mixture but omit the TdT enzyme. This control is critical to validate that labeling is enzyme-dependent.

-

Incubation: Mix gently by pipetting. Incubate the reaction at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by heating to 70°C for 10 minutes.

-

Purification: Purify the labeled DNA from unincorporated nucleotides using a suitable DNA cleanup kit or via standard ethanol precipitation. This step is essential to reduce background fluorescence.

-

Validation and Analysis: Analyze the labeling efficiency by:

-

Gel Electrophoresis: Run the labeled DNA on an agarose or polyacrylamide gel. Visualize the DNA using a gel imager with filters appropriate for fluorescein. A fluorescent signal co-localizing with the DNA band in the enzyme-treated sample, but not the negative control, confirms successful labeling.

-

Spectrophotometry: Measure the absorbance at 260 nm (for DNA) and 494 nm (for fluorescein) to quantify incorporation.

-

Protocol 2: Cellular Imaging of Nascent DNA via Click Chemistry

This protocol details a two-step method to visualize newly synthesized DNA in cultured cells.

A. Reagents and Equipment

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Fluorescein Alkynylamino-ATP (or a less bulky analog like EdU for better cell permeability, though the principle is identical)

-

Cell permeabilization agent (e.g., digitonin for plasma membrane, Triton X-100 for nuclear)

-

Click reaction components: Azide-conjugated fluorophore (e.g., Alexa Fluor 647 Azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate).

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Fluorescence microscope with appropriate filter sets

B. Step-by-Step Methodology

-

Metabolic Labeling: Treat cells with a reagent that induces DNA synthesis (if necessary). Introduce Fluorescein Alkynylamino-ATP into the cells. Causality Note: Direct addition to media is inefficient for ATP analogs. Permeabilization with a gentle agent like digitonin is often required to deliver the triphosphate into the cytoplasm while maintaining organellar integrity.

-

Fixation: After the desired labeling period (e.g., 30-60 minutes), wash the cells three times with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS, then permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes to allow entry of the click chemistry reagents.

-

Click Reaction: Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:

-

PBS: 94 µL

-

Azide-Fluorophore (2 mM stock): 2 µL

-

CuSO4 (100 mM stock): 2 µL

-

Sodium Ascorbate (500 mM stock, freshly prepared): 2 µL

-

-

Incubation: Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.

-

Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain nuclei with a DNA dye like DAPI.

-

Validation Control: A crucial control is to perform the entire procedure on cells that were not exposed to the alkyne-ATP analog. These cells should show no signal from the azide-fluorophore, validating the specificity of the click reaction.

-

Imaging: Mount the coverslips and image using a fluorescence microscope. The signal from the clicked fluorophore will reveal the sites of DNA synthesis.

Section 4: Data Interpretation and Advanced Insights

-

Enzyme Kinetics: When using fluorescent ATP analogs, be aware that they may not be processed with the same kinetics as native ATP.[10] Kinetic parameters like Km and Vmax may differ, which can be a point of investigation itself or a factor to consider when designing experiments.[11][12]

-

Background Fluorescence: Cellular autofluorescence, particularly from flavins, can interfere with fluorescein detection.[13] Proper controls and image processing, including background subtraction, are essential.

-

Phototoxicity and Photobleaching: Fluorescein is susceptible to photobleaching. When performing live-cell imaging, minimize light exposure by using the lowest possible excitation intensity and shortest exposure times to maintain cell health and signal integrity.[14]

Conclusion

Fluorescein Alkynylamino-ATP is a testament to modern molecular probe design, offering a powerful combination of biochemical activity and chemical reactivity. Its ability to act as an enzymatic substrate allows for the precise placement of a fluorescent and bioorthogonal tag onto target molecules. By understanding its core properties and leveraging the robust protocols detailed in this guide, researchers can effectively visualize, track, and isolate the products of ATP-dependent enzymatic processes, driving new discoveries in molecular biology, diagnostics, and therapeutic development.

References

-

Jena Bioscience. N6-(6-Aminohexyl)-dATP-Cy3. [Link]

-

2BScientific. N6-(6-Aminohexyl)-ATP-Cy3. [Link]

-

Jena Bioscience. N6-(6-Aminohexyl)-ATP-Cy3. [Link]

-

Chemical-Suppliers.com. Fluorescein Alkynylamino-ATP | CAS 185971-89-5. [Link]

-

Malapit, C. A. SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Ateneo de Manila University. [Link]

-

Jena Bioscience. N6-(6-Amino)hexyl-ATP. [Link]

-

BIOFOUNT. 185971-89-5|Fluorescein Alkynylamino-ATP. [Link]

-

Jena Bioscience. Fluorescein-12-dUTP, Fluorescent Nucleotides for DNA Labeling. [Link]

- Shang, M., et al. (1999). Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects.

-

Fox, K. FFR Green Synthesis of Fluorescein Dye. CDN. [Link]

-

Jena Bioscience. N6-(6-Aminohexyl)-ATP-6-ROX. [Link]

-

NileRed. (2024). Making Fluorescein. YouTube. [Link]

- Sharma, R., et al. (2018). A review of synthesis of fluorescein based advanced materials.

-

Chembiochem. (2020). Fluorescently Labelled ATP Analogues for Direct Monitoring of Ubiquitin Activation. Europe PMC. [Link]

- Vessey, K. A., et al. (2019). Fluorescent Labeling and Quantification of Vesicular ATP Release Using Live Cell Imaging. Methods in Molecular Biology.

- Liu, Y., et al. (2007). Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect. Analytical Biochemistry.

-

Wang, L., et al. (2023). Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP. MDPI. [Link]

- Zhu, L., et al. (2025). Progress in Molecular Design of ATP Specific Fluorescent Probes for Multidisciplinary Applications.

- Koltermann, A., et al. (1998).

-

Liu, Y., et al. (2007). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PMC. [Link]

- Marx, C. P., et al. (2020). Fluorescently Labelled ATP Analogues for Direct Monitoring of Ubiquitin Activation.

-

ResearchGate. Michaelis-Menten kinetics of fluorescein uptake and inhibition profile.... [Link]

-

HCB Bio. Fluorescein Alkynylamino-ATP. [Link]

- Azab, H. A., et al. (2011). Surface-functionalized fluorescent silica nanoparticles for the detection of ATP.

-

Zoss, B. R., et al. (2025). Consensus guidelines for cellular label-free optical metabolic imaging. PMC. [Link]

- Bak, H., et al. (2003). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System. Analytical Chemistry.

-

Ilievski, F. (2024). Fluorescence labelling of re-coded E.coli w/ non-canonical chem. entities for single mol. tracking. YouTube. [Link]

- ResearchGate. In vivo cellular imaging using fluorescent proteins - Methods and Protocols.

-

Wang, H., et al. (2023). Chemical tags and beyond: Live-cell protein labeling technologies for modern optical imaging. PMC. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Fluorescein Alkynylamino-ATP | CAS 185971-89-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Fluorescein-12-dUTP, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]

- 6. 185971-89-5|Fluorescein Alkynylamino-ATP|Fluorescein Alkynylamino-ATP|-范德生物科技公司 [bio-fount.com]

- 7. Fluorescein Alkynylamino-ATP | 185971-89-5 [chemicalbook.com]

- 8. abpbio.com [abpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Consensus guidelines for cellular label-free optical metabolic imaging: ensuring accuracy and reproducibility in metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Purification of Fluorescein Alkynylamino-ATP

This guide provides a comprehensive, technically detailed framework for the synthesis, purification, and characterization of Fluorescein Alkynylamino-ATP, a vital fluorescent nucleotide analog for researchers in molecular biology, biochemistry, and drug development. The methodologies presented herein are grounded in established bioconjugation and chromatographic principles, ensuring scientific integrity and reproducibility. This document is intended for an audience of researchers, scientists, and professionals with a working knowledge of synthetic chemistry and laboratory procedures.

Introduction: The Significance of Fluorescent Nucleotide Analogs

Fluorescently labeled nucleotides, such as Fluorescein Alkynylamino-ATP, are indispensable tools for a wide array of biological assays. Their ability to be incorporated into nucleic acids by polymerases allows for the direct visualization and quantification of DNA and RNA.[1] These analogs are fundamental to applications including DNA sequencing, PCR, fluorescence in situ hybridization (FISH), and for probing the active sites of ATP-utilizing enzymes like kinases and ATPases.[2][3]

Fluorescein, the fluorophore in this conjugate, is widely used due to its high quantum yield and an excitation maximum (494 nm) that aligns well with common laser lines, emitting a bright green fluorescence at 521 nm.[4] The "Alkynylamino" linker provides a versatile chemical handle. Depending on its structure, it can either present a terminal alkyne for bioorthogonal "click" chemistry reactions or a primary amine for conventional amide bond formation.[5][6][7] This guide will detail a robust synthesis pathway involving the coupling of an amine-functionalized ATP analog with an amine-reactive fluorescein derivative, a method chosen for its reliability and accessibility.

Strategic Overview of the Synthesis Workflow

The synthesis of Fluorescein Alkynylamino-ATP is approached as a two-stage process. First, a suitable ATP analog bearing a primary amine is procured or synthesized. Second, this amino-ATP is covalently linked to an N-Hydroxysuccinimide (NHS) ester derivative of fluorescein. The rationale for this strategy is the high efficiency and specificity of the reaction between a primary aliphatic amine and an NHS ester, which forms a stable amide bond under mild, aqueous-compatible conditions.[5][8]

The entire workflow is designed to maximize yield while ensuring the final product's purity, which is critical for its biological applications.

Caption: Overall workflow for the synthesis and purification of Fluorescein Alkynylamino-ATP.

Synthesis of Fluorescein Alkynylamino-ATP via NHS Ester Coupling

This section provides a detailed protocol for the conjugation of an amine-modified ATP with Fluorescein NHS Ester. The chosen starting material, N6-(6-Aminohexyl)-ATP, provides a primary amine at the end of a six-carbon spacer, which is ideal for minimizing steric hindrance between the fluorophore and the ATP moiety.[9][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| N6-(6-Aminohexyl)-ATP Sodium Salt | ≥95% (HPLC) | Jena Bioscience | Amine-functionalized ATP precursor |

| 5(6)-Carboxyfluorescein succinimidyl ester (Fluorescein NHS Ester) | ≥90% | Thermo Fisher | Amine-reactive fluorophore |

| Dimethylformamide (DMF), Anhydrous | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for NHS ester stock solution |

| Sodium Bicarbonate Buffer | Molecular Biology | - | Reaction buffer (maintains optimal pH) |

| Reversed-Phase HPLC Column | C18, 5 µm, 100 Å | Waters, Agilent | Purification of the final product |

| Acetonitrile (ACN), HPLC Grade | HPLC Grade | - | HPLC mobile phase (organic) |

| Triethylammonium Acetate (TEAA) Buffer | 1.0 M, pH 7.0 | - | HPLC mobile phase (aqueous, ion-pairing agent) |

Step-by-Step Synthesis Protocol

Rationale: The reaction is performed at a slightly basic pH (8.3-8.5) to ensure the primary amine of the hexyl linker is deprotonated and thus maximally nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[5] DMF is used to dissolve the hydrophobic fluorescein NHS ester before its addition to the aqueous reaction buffer.

-

Preparation of Reagents:

-

Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 8.3 using NaOH. Degas the buffer before use.

-

Dissolve N6-(6-Aminohexyl)-ATP in the sodium bicarbonate buffer to a final concentration of 10 mM.

-

Immediately before starting the reaction, dissolve the Fluorescein NHS Ester in anhydrous DMF to a concentration of 50 mM. This solution is moisture-sensitive and should not be stored.[8]

-

-

Conjugation Reaction:

-

In a microcentrifuge tube protected from light, add the 10 mM solution of N6-(6-Aminohexyl)-ATP.

-

While vortexing gently, add a 5-fold molar excess of the 50 mM Fluorescein NHS Ester solution dropwise to the ATP solution. The molar excess ensures efficient labeling of the ATP analog.

-

Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

-

-

Reaction Quenching (Optional but Recommended):

-

To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris-HCl can be added to a final concentration of 50-100 mM. Let it react for another 30 minutes. This step is generally not necessary if the reaction proceeds directly to HPLC purification.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying nucleotides and their analogs, offering high resolution to separate the desired product from starting materials and byproducts.[1][11]

HPLC System and Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile (ACN).

-

Detection: Diode array detector (DAD) monitoring at 260 nm (for ATP) and 494 nm (for Fluorescein).

-

Flow Rate: 1.0 mL/min.

-

Gradient: A linear gradient from 5% B to 50% B over 30 minutes is a good starting point for optimization.

Caption: Step-by-step workflow for the RP-HPLC purification of the product.

Purification Protocol

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

-

Sample Injection: Dilute the crude reaction mixture 1:10 in Mobile Phase A and inject it onto the equilibrated column.

-

Gradient Elution: Start the gradient elution. The unreacted hydrophilic N6-(6-Aminohexyl)-ATP will elute early, followed by the more hydrophobic Fluorescein Alkynylamino-ATP conjugate. Unreacted, hydrolyzed fluorescein will also elute as a separate peak.

-

Fraction Collection: Collect the fractions corresponding to the peak that shows strong absorbance at both 260 nm and 494 nm. This dual absorbance is the signature of the desired conjugate.

-

Solvent Removal: Pool the pure fractions and remove the acetonitrile and TEAA by lyophilization (freeze-drying). The final product will be a fluffy, orange-yellow solid.

Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and concentration of the synthesized Fluorescein Alkynylamino-ATP.

Mass Spectrometry

Purpose: To confirm the molecular weight of the final product, verifying the successful conjugation.

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is highly suitable for analyzing nucleotides.[2]

-

Expected Mass: The expected molecular weight for Fluorescein Alkynylamino-ATP (derived from N6-(6-Aminohexyl)-ATP and 5-Carboxyfluorescein) should be calculated and compared with the experimental mass spectrum. The presence of the correct molecular ion peak confirms the product's identity.

UV-Visible and Fluorescence Spectroscopy

Purpose: To determine the concentration and confirm the spectral properties of the conjugate.

-

UV-Visible Spectroscopy:

-

Dissolve the lyophilized product in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Measure the absorbance at the maximum for ATP (~260 nm) and fluorescein (~494 nm).

-

The concentration can be calculated using the Beer-Lambert law with the known extinction coefficient for fluorescein at 494 nm. The ratio of A260/A494 provides an estimate of the labeling efficiency and purity.

-

-

Fluorescence Spectroscopy:

-

Record the excitation and emission spectra. For fluorescein, the excitation maximum should be around 494 nm and the emission maximum around 521 nm.[4] This confirms the integrity of the fluorophore post-synthesis.

-

| Parameter | Method | Expected Outcome |

| Identity | ESI-Mass Spectrometry | Observed mass matches the calculated molecular weight of the conjugate. |

| Purity | Analytical RP-HPLC | A single major peak with absorbance at both 260 nm and 494 nm (>95% area). |

| Concentration | UV-Visible Spectroscopy | Determined from absorbance at 494 nm using the extinction coefficient of fluorescein. |

| Fluorescent Properties | Fluorescence Spectroscopy | Excitation max ~494 nm, Emission max ~521 nm. |

Storage and Handling

The purified Fluorescein Alkynylamino-ATP should be stored as a lyophilized powder or in a buffered aqueous solution at -20°C or below. It is crucial to protect the compound from light to prevent photobleaching. For use, it is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and purification of high-quality Fluorescein Alkynylamino-ATP. By leveraging the efficient chemistry of NHS esters and the high-resolution separation power of RP-HPLC, researchers can confidently produce this essential fluorescent nucleotide analog. Rigorous quality control through mass spectrometry and spectroscopic analysis ensures the final product is suitable for demanding downstream applications, empowering further discoveries in the life sciences.

References

- A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. (n.d.). National Institutes of Health.

-

Synthesis of a novel fluorescent non-nucleotide ATP analogue and its interaction with myosin ATPase. (2011). PubMed. Retrieved from [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]

-

γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation. (n.d.). Jena Bioscience. Retrieved from [Link]

-

A signal-on fluorescence biosensor for detection of adenosine triphosphate based on click chemistry. (2014). PolyU Scholars Hub. Retrieved from [Link]

-

A signal-on fluorescence biosensor for detection of adenosine triphosphate based on click chemistry | Request PDF. (2014). ResearchGate. Retrieved from [Link]

-

Click Chemistry. (n.d.). Carl ROTH. Retrieved from [Link]

-

Fluorescent Labeling and Quantification of Vesicular ATP Release Using Live Cell Imaging. (n.d.). Publisher Link. Retrieved from [Link]

-

N6-(6-Aminohexyl)-ATP. (n.d.). Jena Bioscience. Retrieved from [Link]

-

N6-(6-Aminohexyl)-ATP, Adenosines labeled with free Amino groups. (n.d.). Jena Bioscience. Retrieved from [Link]

-

N6-(6-Aminohexyl)-ATP-ATTO-488. (n.d.). Jena Bioscience. Retrieved from [Link]

-

Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells. (2019). PubMed. Retrieved from [Link]

-

Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography in Cultured Cells. (n.d.). UCL Discovery. Retrieved from [Link]

-

Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF FLUORESCEIN, a fluorescent dye. (n.d.). Ateneo de Manila University. Retrieved from [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Synthesis of a novel fluorescent non-nucleotide ATP analogue and its interaction with myosin ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]

- 4. N6-(6-Aminohexyl)-ATP-ATTO-633, N6-(6-Amino)hexyl-ATP - Jena Bioscience [jenabioscience.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. research.polyu.edu.hk [research.polyu.edu.hk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. N6-(6-Aminohexyl)-ATP, Adenosines labeled with free Amino groups (-NH2) - Jena Bioscience [jenabioscience.com]

- 11. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Cellular Uptake and Localization of Fluorescein Alkynylamino-ATP

An In-Depth Technical Guide for Researchers

Abstract

Fluorescein Alkynylamino-ATP is a fluorescently tagged analog of adenosine triphosphate, engineered to serve as a powerful tool for investigating cellular bioenergetics, signaling, and membrane transport dynamics.[1] Its intrinsic fluorescence allows for the direct visualization of its interaction with cellular systems, providing spatiotemporal insights into ATP uptake and subsequent subcellular distribution. This guide provides a comprehensive overview of the known mechanisms governing the cellular internalization of this probe, details its subsequent localization within the cell, and presents robust, field-proven protocols for its application in live-cell imaging and quantitative analysis. We delve into the causality behind experimental design, emphasizing the establishment of self-validating systems to ensure data integrity and reproducibility.

Introduction: The Fluorescein Alkynylamino-ATP Probe

Adenosine triphosphate (ATP) is the principal energy currency of the cell, but it also functions as a critical extracellular signaling molecule, activating a class of purinergic receptors that mediate a vast array of physiological processes.[2][3] Studying the dynamics of extracellular ATP (eATP) uptake is crucial for understanding its role in both normal physiology and pathological states like inflammation and cancer.[4][5]

Fluorescein Alkynylamino-ATP is an ATP analog where a fluorescein fluorophore is attached via a linker to the adenosine base.[6][7] This modification allows the molecule to be tracked using fluorescence-based techniques while often retaining its ability to interact with ATP-binding proteins and transporters.[1][8] Its use as a substrate for enzymes like terminal transferase has been noted, highlighting its utility in molecular biology applications.[6][7]

Table 1: Properties of Fluorescein Alkynylamino-ATP

| Property | Value | Source(s) |

| CAS Number | 185971-89-5 | [6][7][9] |

| Molecular Formula | C₄₁H₄₁N₆O₂₀P₃ | [7][9] |

| Molecular Weight | ~1030.71 g/mol | [9] |

| Excitation (λex) | ~492 nm | [10] |

| Emission (λem) | ~517 nm | [10] |

| Primary Application | Fluorescent probe for ATP-dependent processes, DNA labeling | [6][8] |

Mechanisms of Cellular Uptake

The cellular plasma membrane is selectively permeable, and the entry of a charged, relatively large molecule like Fluorescein Alkynylamino-ATP is not a passive process. Research on eATP and its analogs has revealed several distinct pathways for internalization. The dominant mechanism can vary significantly depending on the cell type, its metabolic state, and the concentration of the probe.

Endocytic Pathways

Endocytosis, the process by which cells internalize substances by engulfing them, is a major route for eATP uptake.[11] Studies using non-hydrolyzable fluorescent ATP have demonstrated that cancer cells, in particular, can internalize eATP through multiple endocytic mechanisms to increase their intracellular ATP pools, which can promote proliferation and drug resistance.[4][5]

-

Macropinocytosis : This is a non-specific, large-scale endocytic process used to internalize extracellular fluid and solutes. It is a prominent pathway for eATP uptake in many cancer cell lines.[4][5] This process is dependent on the actin cytoskeleton.

-

Clathrin-Mediated Endocytosis : This receptor-mediated pathway involves the formation of small vesicles coated with the protein clathrin. It is a well-documented mechanism for the internalization of various molecules and has been shown to contribute significantly to eATP uptake.[4][12]

-

Caveolae-Mediated Endocytosis : These flask-shaped invaginations of the plasma membrane, rich in the protein caveolin, also serve as an entry point for eATP in certain cells.[4][12]

P2X7 Receptor-Mediated Permeabilization

A fascinating and direct route of entry is through the P2X7 receptor, a unique ATP-gated ion channel.[13] Activation of the P2X7 receptor by high concentrations of ATP (or its potent analog, BzATP) leads not only to cation influx but, upon sustained stimulation, to the formation of a large, non-selective membrane pore.[14][15][16] This pore is permeable to molecules up to 900 Daltons, which is large enough to permit the direct passage of Fluorescein Alkynylamino-ATP (~1030 Da, though size exclusion can be complex) and other fluorescent dyes like YO-PRO-1 into the cytoplasm.[14][16][17]

The dual functionality of the P2X7 receptor as both a channel and a potential pore makes it a critical factor in the uptake of ATP analogs in immune cells, glial cells, and certain cancer cells where it is highly expressed.[13][16]

Diagram 1: Cellular Uptake Pathways for Fluorescein Alkynylamino-ATP

Caption: Post-uptake trafficking and localization of Fluorescein Alkynylamino-ATP.

Experimental Design and Protocols

Investigating the uptake and localization of this probe requires careful experimental design, robust controls, and optimized imaging techniques. [18][19]

Core Experimental Workflow

The general workflow involves cell preparation, incubation with the fluorescent probe, live-cell imaging for localization analysis, and quantitative methods like flow cytometry to measure uptake efficiency.

Diagram 3: Experimental Workflow

Caption: A generalized workflow for studying probe uptake and localization.

Detailed Protocol: Live-Cell Imaging of Probe Uptake

This protocol provides a framework for visualizing the internalization and localization of Fluorescein Alkynylamino-ATP in adherent mammalian cells.

Materials:

-

Adherent cells of interest (e.g., HeLa, A549, or a macrophage line like RAW 264.7)

-

Glass-bottom imaging dishes or coverslips

-

Complete cell culture medium

-

Live-cell imaging buffer (e.g., HBSS with calcium and magnesium) [18]* Fluorescein Alkynylamino-ATP stock solution (e.g., 1 mM in water) [8]* (Optional) Organelle-specific live-cell stains (e.g., MitoTracker™ Red CMXRos, LysoTracker™ Deep Red) [18]* (Optional) Pathway inhibitors (see Table 2)

-

Confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: 24-48 hours prior to the experiment, seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.

-

Pre-treatment (Optional): If using inhibitors, replace the culture medium with medium containing the inhibitor at its optimal concentration and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

-

Probe Labeling:

-

Prepare a working solution of Fluorescein Alkynylamino-ATP in pre-warmed live-cell imaging buffer. A typical starting concentration is 50-100 µM, but this should be optimized for your cell type.

-

Wash the cells once with warm imaging buffer.

-

Add the probe-containing buffer to the cells.

-

-

Live-Cell Imaging:

-

Immediately transfer the dish to the confocal microscope stage, ensuring the environmental chamber is equilibrated to 37°C and 5% CO₂. [20][21] * Use a low laser power setting for the 488 nm laser line to minimize phototoxicity. [19][21] * Begin acquiring images. For time-lapse experiments, capture images every 2-5 minutes for a period of 1-2 hours to track the internalization process.

-

If co-localizing with other stains, use sequential scanning to prevent spectral bleed-through.

-

-

Image Analysis:

-

Analyze images using software such as ImageJ/Fiji. [22] * Define regions of interest (ROIs) for whole cells, nuclei, and cytoplasm to quantify fluorescence intensity changes over time. [22] * Use co-localization analysis (e.g., Pearson's Correlation Coefficient) to determine the degree of overlap between the probe's signal and organelle-specific markers.

-

Protocol: Quantitative Analysis of Uptake by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify probe uptake across a large cell population. [23][24] Procedure:

-

Cell Preparation: Culture cells in suspension or detach adherent cells using a gentle, non-enzymatic method.

-

Labeling: Resuspend cells in imaging buffer containing the desired concentration of Fluorescein Alkynylamino-ATP (and inhibitors, if applicable). Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Washing: Pellet the cells by centrifugation and wash twice with cold PBS to remove extracellular probe.

-

Analysis: Resuspend the final cell pellet in FACS buffer. Analyze on a flow cytometer equipped to detect fluorescein (e.g., using a 488 nm laser and a ~525/50 nm bandpass filter).

-

Data Interpretation: Gate on the live cell population. Quantify both the percentage of fluorescein-positive cells and the mean fluorescence intensity (MFI) of the positive population. [23]

Essential Controls for Self-Validating Experiments

To ensure the trustworthiness of your results, the inclusion of proper controls is non-negotiable. [25][26]

-

Unlabeled Control: An aliquot of cells that has not been exposed to the probe. This is essential for setting the background fluorescence and defining the gate for "positive" cells in flow cytometry. [25][26]* Temperature Control: Perform a parallel experiment at 4°C. Endocytosis is an energy-dependent process and is largely inhibited at low temperatures. [27]A significant reduction in fluorescence signal at 4°C is strong evidence for active uptake.

-

Pathway Inhibition: Use pharmacological inhibitors to dissect the uptake mechanism. A reduction in uptake in the presence of a specific inhibitor points to the involvement of that pathway.

Table 2: Common Inhibitors for Dissecting Uptake Pathways

| Inhibitor | Target Pathway | Typical Working Conc. | Rationale & Citation |

| Cytochalasin D | Macropinocytosis (Actin polymerization) | 1-10 µM | Disrupts the actin cytoskeleton required for membrane ruffling. [4] |

| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL | Prevents the assembly of clathrin coats at the plasma membrane. [4][12] |

| Genistein / Filipin | Caveolae-mediated endocytosis | 50-200 µM / 1-5 µg/mL | Genistein inhibits tyrosine kinases involved in caveolae formation; Filipin disrupts cholesterol-rich caveolae structures. [4] |

| A-438079 / AZ10606120 | P2X7 Receptor | 1-10 µM | Selective and potent antagonists that block the P2X7 channel/pore, preventing direct entry. [14] |

Conclusion and Future Directions

Fluorescein Alkynylamino-ATP is a versatile probe for the real-time investigation of ATP uptake and distribution. Understanding its cellular transport is predicated on appreciating the interplay between various endocytic pathways and direct permeabilization events, particularly through the P2X7 receptor. The protocols and validation strategies outlined in this guide provide a robust framework for researchers to explore these dynamic processes. By combining high-resolution live-cell imaging with quantitative flow cytometry and a rigorous set of controls, scientists can generate high-confidence data, shedding light on the critical role of extracellular ATP in cellular health and disease.

References

-

ATP induces large channel endocytosis with concomitant increase in cell density. Okajimas Folia Anat Jpn. [Link]

-

Extracellular ATP a New Player in Cancer Metabolism: NSCLC Cells Internalize ATP In Vitro and In Vivo Using Multiple Endocytic Mechanisms. Molecular Cancer Research. [Link]

-

Extracellular ATP and macropinocytosis: their interactive and mutually supportive roles in cell growth, drug resistance, and EMT in cancer. Molecular Cancer. [Link]

-

Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Analyst. [Link]

-

Fluorescein Alkynylamino-ATP. Chemical-Suppliers.com. [Link]

-

Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

-

The use of fluorescent probes in cell-counting procedures. Oxford Academic. [Link]

-

Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology. [Link]

-

Extracellular ATP Triggers the Rupture of Endosomes/Endolysosomes and... ResearchGate. [Link]

-

ATP Consumption Is Coupled with Endocytosis in Exudated Neutrophils. MDPI. [Link]

-

Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors. [Link]

-

Live Cell Imaging Methods and Protocols. ResearchGate. [Link]

-

Quantitative determination of fluorescence labeling implemented in cell cultures. bioRxiv. [Link]

-

Quantification of cellular uptake analysis by flow cytometry, inverse... ResearchGate. [Link]

-

Live-cell microscopy – tips and tools. Journal of Cell Science. [Link]

-

The P2X7 Receptor is an Important Regulator of Extracellular ATP Levels. Frontiers in Endocrinology. [Link]

-

Designing a Fluorescence Microscopy Experiment. FluoroFinder. [Link]

-

How to quantify fluorescence intensity in cell images?. Patsnap Synapse. [Link]

-

Structural basis for the functional properties of the P2X7 receptor for extracellular ATP. Acta Pharmacologica Sinica. [Link]

-

Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology. [Link]

-

Design strategies for organelle-selective fluorescent probes: where to start?. Chemical Society Reviews. [Link]

-

The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers in Molecular Neuroscience. [Link]

-

Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides. Nature Communications. [Link]

-

Cellular uptake and uptake mechanism. ResearchGate. [Link]

-

Biological Controls. UTHealth Houston. [Link]

-

Permeability-Controllable Potentiometric Fluorescent Probes Enable Visually Discriminating Near-Zero and Normal Situations of Cell Membrane Potential. Analytical Chemistry. [Link]

-

ATP analogues at a glance. Journal of Cell Science. [Link]

-

Subcellular mass spectrometry imaging of lipids and nucleotides using transmission geometry ambient laser desorption and plasma ionisation. Nature Communications. [Link]

-

Quantitative Structure-Activity Relationship of Fluorescent Probes and Their Intracellular Localizations. MDPI. [Link]

-

Fluorescent proteins for organelle and subcellular labeling. Takara Bio. [Link]

-

Adenosine triphosphate. Wikipedia. [Link]

-

A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. Advanced Drug Delivery Reviews. [Link]

-

Fluorescein-12-dATP, 7-Propargylamino-7-deaza-dATP. Jena Bioscience. [Link]

-

Special Issue “Purinergic Signalling in Physiology and Pathophysiology 2.0”. MDPI. [Link]

-

Surface-functionalized fluorescent silica nanoparticles for the detection of ATP. Chemical Communications. [Link]

-

Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP. MDPI. [Link]

-

Progress in Molecular Design of ATP Specific Fluorescent Probes for Multidisciplinary Applications. ResearchGate. [Link]

Sources

- 1. ATP analogues at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Extracellular ATP and macropinocytosis: their interactive and mutually supportive roles in cell growth, drug resistance, and EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescein Alkynylamino-ATP | 185971-89-5 [chemicalbook.com]

- 7. Fluorescein Alkynylamino-ATP | CAS 185971-89-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. biosynth.com [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. Fluorescein-12-dATP, 7-Propargylamino-7-deaza-dATP - Jena Bioscience [jenabioscience.com]

- 11. ATP induces large channel endocytosis with concomitant increase in cell density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The P2X7 Receptor is an Important Regulator of Extracellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 20. promega.com [promega.com]

- 21. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 22. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]

- 23. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]

- 26. Biological Controls | McGovern Medical School [med.uth.edu]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fluorescein Alkynylamino-ATP: Suppliers, Applications, and Experimental Protocols

This guide provides a comprehensive overview of Fluorescein Alkynylamino-ATP, a versatile fluorescent nucleotide analog. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful tool in their experimental workflows. We will delve into its core applications, provide detailed protocols, and list reputable suppliers to facilitate its procurement.

Introduction to Fluorescein Alkynylamino-ATP

Fluorescein Alkynylamino-ATP is a chemically modified adenosine triphosphate (ATP) molecule that incorporates two key features: a fluorescein fluorophore and an alkynyl group. This dual functionality makes it an invaluable reagent for a range of biochemical and molecular biology applications.

-

Fluorescein Moiety : The fluorescein component imparts fluorescent properties to the molecule, allowing for its detection and quantification using standard fluorescence-based instrumentation. Fluorescein is a widely used fluorophore with well-characterized excitation and emission spectra (typically around 494 nm and 521 nm, respectively), making it compatible with most fluorescence microscopes, plate readers, and flow cytometers.

-

Alkynyl Group : The terminal alkyne group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.[1][2] This bioorthogonal reaction allows for the covalent attachment of the Fluorescein Alkynylamino-ATP molecule to other molecules that have been modified to contain an azide group, with high specificity and efficiency.[1][2]

The combination of these features enables researchers to utilize Fluorescein Alkynylamino-ATP as a probe in enzymatic assays and as a tool for labeling and detecting biomolecules.

Suppliers and Catalog Information for Fluorescein Alkynylamino-ATP and Analogs

For researchers looking to source Fluorescein Alkynylamino-ATP and its functional analogs, the following table provides a summary of known suppliers and their corresponding catalog numbers. It is always recommended to consult the supplier's website for the most current product information and availability.

| Supplier | Product Name | Catalog Number | CAS Number |

| Biosynth | Fluorescein alkynylamino-ATP - 1.0 mM solution | NF16725 | 185971-89-5 |

| Santa Cruz Biotechnology | Fluorescein Alkynylamino-ATP | sc-221235 | 185971-89-5 |

| ChemicalBook | Fluorescein Alkynylamino-ATP | CB1853235 | 185971-89-5 |

| Jena Bioscience | Fluorescein-12-dATP | NU-1611-FAMX | Not specified |

| Cayman Chemical | Fluorescein-12-dATP | 16395 | Not specified |

| Revvity | Fluorescein-12-ATP | NEL545001EA | Not specified |

Note: "dATP" variants are deoxyadenosine triphosphate analogs, which are substrates for DNA polymerases, while "ATP" analogs are substrates for a broader range of enzymes like kinases and ATPases.

Core Applications in Scientific Research

The unique properties of Fluorescein Alkynylamino-ATP lend it to two primary areas of application: enzymatic assays and bioconjugation via click chemistry.

Enzymatic Assays: Probing Kinase and ATPase Activity

Fluorescent ATP analogs are powerful tools for studying the activity of ATP-utilizing enzymes such as kinases and ATPases.[3] These assays offer a non-radioactive and often continuous method for monitoring enzyme kinetics.[4]

Principle: The fundamental principle behind these assays is the change in the fluorescent properties of the analog upon enzymatic reaction. For instance, in a kinase assay, the transfer of the terminal phosphate group (containing the fluorophore) to a substrate can lead to a change in the local environment of the fluorophore, resulting in a detectable change in fluorescence intensity, polarization, or lifetime.[3][5] Alternatively, the consumption of the fluorescent ATP analog can be monitored over time.

Causality in Experimental Design: The choice of a fluorescent ATP analog over traditional methods like 32P-ATP is driven by several factors:

-

Safety: It eliminates the need for handling radioactive materials.

-

High-Throughput Screening (HTS): Fluorescence-based assays are readily adaptable to multi-well plate formats, making them ideal for screening large compound libraries for potential enzyme inhibitors.[6]

-

Real-time Monitoring: In many cases, these assays allow for the continuous monitoring of enzyme activity, providing detailed kinetic information.[3]

Click Chemistry: Labeling and Detection of Biomolecules

The presence of the alkynyl group makes Fluorescein Alkynylamino-ATP a versatile tool for "click" chemistry.[7] The CuAAC reaction is highly specific, efficient, and can be performed in aqueous buffers, making it suitable for labeling a wide range of biomolecules, including proteins, nucleic acids, and lipids.[1][8]

Principle: A biomolecule of interest is first functionalized with an azide group. This can be achieved through various chemical modification strategies or by metabolic labeling. The azide-modified biomolecule is then incubated with Fluorescein Alkynylamino-ATP in the presence of a copper(I) catalyst, leading to the formation of a stable triazole linkage and the covalent attachment of the fluorescein label.[2]

Workflow Visualization:

Caption: Workflow for Click Chemistry Labeling.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific experimental system.

Protocol 1: In Vitro Kinase Activity Assay

This protocol describes a general fluorescence-based assay to measure the activity of a purified kinase.

Materials:

-

Purified Kinase

-

Kinase Substrate (peptide or protein)

-

Fluorescein Alkynylamino-ATP (or a suitable fluorescent ATP analog)

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

96- or 384-well black microplate

-

Fluorescence Plate Reader

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase solution in kinase reaction buffer.

-

Prepare a 2X substrate/fluorescent ATP solution in kinase reaction buffer. The final concentration of the fluorescent ATP analog should be at or below its Km for the kinase to ensure the assay is sensitive to changes in enzyme activity.

-

-

Assay Setup:

-

Add 10 µL of the 2X kinase solution to each well of the microplate.

-

To initiate the reaction, add 10 µL of the 2X substrate/fluorescent ATP solution to each well.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filters for fluorescein.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from the experimental wells.

-

Plot the fluorescence intensity against the enzyme concentration or inhibitor concentration to determine kinase activity or IC50 values.

-

Principle of a Fluorescence-Based Kinase Assay:

Caption: Principle of a fluorescence-based kinase assay.

Protocol 2: Click Chemistry Labeling of an Azide-Modified Oligonucleotide

This protocol outlines the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorophore, a conceptually similar process to using Fluorescein Alkynylamino-ATP with an azide-modified target.

Materials:

-

Azide-Modified Oligonucleotide

-

Fluorescein Alkynylamino-ATP

-

Copper(II) Sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

-

DMSO (optional, for dissolving reagents)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

-

Dissolve Fluorescein Alkynylamino-ATP in water or DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM solution of CuSO4 in water.

-

Prepare a 500 mM solution of sodium ascorbate in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

1 µL of 100 µM azide-modified oligonucleotide

-

2 µL of 10 mM Fluorescein Alkynylamino-ATP

-

16 µL of TBS or PBS

-

1 µL of 100 mM CuSO4

-

-

-

Initiate the Reaction:

-

Add 1 µL of 500 mM sodium ascorbate to the reaction mixture. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light.

-

-

Purification (Optional but Recommended):

-

The labeled oligonucleotide can be purified from unreacted dye and catalyst using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

-

-

Analysis:

-

The labeling efficiency can be assessed by gel electrophoresis (visualizing the fluorescent band) or by UV-Vis spectroscopy.

-

References

-

Chemical-Suppliers.com. (n.d.). Fluorescein Alkynylamino-ATP. Retrieved from [Link]

-

Hepattack. (n.d.). Fluorescein Alkynylamino-ATP. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Fluorescein-12-dATP, 7-Propargylamino-7-deaza-dATP. Retrieved from [Link]

-

Kleman, J., et al. (2014). Fluorescently Labeled ATP Analogues for Direct Monitoring of Ubiquitin Activation. Angewandte Chemie International Edition, 53(11), 2812-2816. Retrieved from [Link]

-

Click-Chemistry.com. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Retrieved from [Link]

-

Thiele, C., et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 55(4), 783-792. Retrieved from [Link]

-

Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

-

Anwar, M. U., et al. (2018). A review ofsynthesis of fluorescein based advanced materials. International Journal of Chemical and Biological Sciences, 14, 120-141. Retrieved from [Link]

-

Sirsi, S. R., et al. (2024). Synthesis and Characterization of a Novel Concentration-Independent Fluorescent Chloride Indicator, ABP-Dextran, Optimized for Extracellular Chloride Measurement. International Journal of Molecular Sciences, 25(2), 861. Retrieved from [Link]

-

BellBrook Labs. (n.d.). Detecting ATP-utilizing Enzyme Activity Using a Simple Fluorescence Intensity Quenching ADP Assay. Retrieved from [Link]

-

Moro, A. J., et al. (2011). Surface-functionalized fluorescent silica nanoparticles for the detection of ATP. Chemical Communications, 47(21), 6066-6068. Retrieved from [Link]

-

Li, Y., et al. (2023). Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP. Chemosensors, 11(7), 417. Retrieved from [Link]

-

Di Martino, S., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 23(19), 11468. Retrieved from [Link]

-

Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(2), 42-65. Retrieved from [Link]

-

Kim, J. E., et al. (2015). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. Molecules and Cells, 38(11), 1002-1007. Retrieved from [Link]

-

Zhu, L., et al. (2025). Progress in Molecular Design of ATP Specific Fluorescent Probes for Multidisciplinary Applications. Coordination Chemistry Reviews, 503, 215589. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Fluorescently Labelled ATP Analogues for Direct Monitoring of Ubiquitin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling and Application of Fluorescein Alkynylamino-ATP

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein Alkynylamino-ATP is a multifunctional chemical probe essential for modern biochemical and cell-based assays. As an analog of adenosine triphosphate (ATP), it integrates a fluorescent fluorescein moiety for detection and a terminal alkyne group for bio-orthogonal "click" chemistry. This combination enables its use in a wide array of applications, including enzyme activity profiling, inhibitor screening, and fluorescence polarization assays.[1][2] This guide provides a comprehensive overview of the chemical properties, safe handling procedures, and key experimental protocols for Fluorescein Alkynylamino-ATP, ensuring both personnel safety and the integrity of experimental outcomes.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fluorescein Alkynylamino-ATP is fundamental to its correct handling, storage, and application. The molecule is designed to act as a substrate for ATP-utilizing enzymes, with its modifications allowing for subsequent detection and conjugation.[3][4]

Table 1: Key Properties of Fluorescein Alkynylamino-ATP

| Property | Value | Source(s) |

| Molecular Formula | C₄₁H₄₁N₆O₂₀P₃ | [3][5] |

| Molecular Weight | 1030.71 g/mol | [3][5] |

| CAS Number | 185971-89-5 | [5][6] |

| Appearance | Orange-red crystalline powder | [7] |

| Excitation Wavelength | ~494 nm | [7] |

| Emission Wavelength | ~521 nm | [8] |

| Solubility | Soluble in water and aqueous buffers | [7] |

Note: Exact excitation and emission maxima can be buffer-dependent and should be empirically determined for the specific assay conditions.

Section 2: Health, Safety, and Hazard Identification

While a specific, comprehensive Safety Data Sheet (SDS) for Fluorescein Alkynylamino-ATP is not widely available, its safe handling can be inferred from the known properties of its constituent parts: fluorescein and a modified ATP nucleotide. The compound should be handled with the standard precautions applied to novel chemical entities for research use only.[5][9]

-

Potential Hazards :

-

Eye Irritation : The fluorescein component is classified as a serious eye irritant.[7][10] Direct contact with eyes may cause irritation and should be avoided.

-

Skin Contact : May cause skin irritation upon prolonged or repeated contact.[10] The dye component will stain skin and clothing.[7]

-

Inhalation/Ingestion : The toxicological properties of this specific analog have not been fully investigated.[7] As an ATP analog, it has the potential to interact with endogenous ATP-binding proteins and enzymes, warranting caution to prevent internal exposure.

-

Section 3: Standard Operating Procedures for Safe Handling

Adherence to rigorous safety protocols is paramount to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Fluorescein Alkynylamino-ATP in either solid or solution form.

-

Eye Protection : ANSI-rated safety glasses or chemical splash goggles are mandatory to prevent eye contact.[10]

-

Hand Protection : Nitrile or latex gloves should be worn to prevent skin contact. Change gloves immediately if they become contaminated.

-

Body Protection : A standard laboratory coat must be worn to protect clothing from staining and contamination.[11]

Engineering Controls and Workspace

-

Ventilation : When handling the solid powder, work should be performed in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[11]

-

Designated Area : It is good practice to designate a specific area for the preparation of stock solutions and handling of the compound to contain any potential spills.

Storage and Stability

Proper storage is critical to maintain the chemical integrity and functionality of the reagent.

-

Temperature : Store the compound, both in solid and solution form, at -20°C or below.

-

Light Sensitivity : Fluorescein is susceptible to photobleaching. Protect from light by storing in a dark container or wrapping vials in aluminum foil.

-

Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the molecule, it is highly recommended to aliquot stock solutions into single-use volumes upon preparation.

Preparation of Stock Solutions

The compound is typically supplied as a solid or a pre-made solution (e.g., 1.0 mM).

-

Reconstitution (if solid) : Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute in a high-quality aqueous buffer (e.g., Tris-HCl, HEPES) or nuclease-free water to a desired stock concentration (e.g., 1-10 mM).

-

Solubilization : Vortex briefly to ensure the compound is fully dissolved.

-

Aliquoting and Storage : Dispense into single-use, light-protected microcentrifuge tubes and store immediately at -20°C or -80°C.

Waste Disposal

Dispose of all waste containing Fluorescein Alkynylamino-ATP in accordance with local, state, and federal regulations for chemical waste. This includes contaminated gloves, pipette tips, tubes, and unused solutions.

Section 4: Experimental Protocols and Applications

Fluorescein Alkynylamino-ATP is a versatile tool for studying ATP-utilizing enzymes, particularly protein kinases.[1][12] Its alkyne handle allows for covalent labeling via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[13][14]

Workflow for Kinase Activity Profiling via Click Chemistry

This workflow enables the labeling and detection of kinase substrates. The kinase transfers the fluorescent, alkyne-modified ADP moiety to its substrate, which is then "clicked" to an azide-containing reporter tag (e.g., biotin-azide for subsequent streptavidin blotting, or an azide-functionalized bead for enrichment).

Caption: Kinase activity profiling workflow using click chemistry.

Detailed Protocol:

-

Prepare Kinase Reaction : In a microcentrifuge tube, prepare the kinase reaction mixture. This typically includes:

-

Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

-

Protein Kinase (concentration to be optimized, e.g., 10-50 nM)[12]

-

Kinase Substrate (e.g., a specific peptide or protein)

-

Fluorescein Alkynylamino-ATP (final concentration typically 10-100 µM)

-

-

Initiate and Incubate : Initiate the reaction by adding the ATP analog. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

-

Prepare Click-Chemistry Cocktail : Prepare this fresh. In a separate tube, mix the following:[14][15]

-

Perform Click Reaction : Add the freshly prepared click cocktail to the kinase reaction mixture. Add Sodium Ascorbate last to initiate the reaction.[14] Incubate at room temperature for 30-60 minutes, protected from light.[14][15]

-

Analyze Results : The labeled substrate can now be analyzed. For example, if a biotin-azide reporter was used, the reaction can be stopped with SDS-PAGE loading buffer, run on a gel, transferred to a membrane, and detected using streptavidin-HRP.

Application in Fluorescence Polarization (FP) Assays

FP is a homogeneous technique used to study molecular binding events.[17] It relies on the principle that a small, fluorescent molecule (the tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a larger molecule (e.g., a protein), its tumbling slows, and the polarization of the emitted light is maintained.[17]

Fluorescein Alkynylamino-ATP can be used as a tracer to screen for kinase inhibitors.[8][18]

Caption: Principle of a competitive FP kinase inhibitor assay.

General FP Assay Protocol:

-

Determine Optimal Tracer Concentration : Serially dilute Fluorescein Alkynylamino-ATP in assay buffer and measure fluorescence polarization to find a concentration that gives a stable and robust signal (typically in the low nanomolar range).

-

Assay Setup : In a microplate (e.g., black, 384-well), add:

-

Kinase in assay buffer.

-

Test compound (potential inhibitor) or DMSO (vehicle control).

-

Fluorescein Alkynylamino-ATP tracer.

-

-

Incubate : Incubate the plate at room temperature for a set period to allow the binding to reach equilibrium.

-

Read Plate : Measure fluorescence polarization using a plate reader equipped with appropriate excitation (~480 nm) and emission (~535 nm) filters and polarizers.[8]

-

Data Analysis : A decrease in polarization in the presence of a test compound indicates that it has displaced the fluorescent tracer from the kinase's ATP-binding site, identifying it as a potential inhibitor.

Conclusion

Fluorescein Alkynylamino-ATP is a powerful and versatile reagent for modern drug discovery and biochemical research. Its utility, however, is matched by the need for rigorous safety and handling protocols. By understanding its chemical properties, adhering to standard safety procedures, and implementing validated experimental workflows, researchers can leverage this tool to its full potential, generating reliable data while ensuring a safe laboratory environment.

References

- ACS Omega. (2020). Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors.

- Nikiforov, T., et al. (2001). New applications of fluorescence polarization for enzyme assays and in genomics. Proc. SPIE 4255, Clinical Diagnostic Systems.

- Biosynth. Fluorescein alkynylamino-ATP - 1.0 mM solution.

- ChemicalBook. Fluorescein Alkynylamino-ATP | 185971-89-5.

- Chemical-Suppliers. Fluorescein Alkynylamino-ATP | CAS 185971-89-5.

- Lea, W. A., & Simeonov, A. Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery.

- Santa Cruz Biotechnology. Fluorescein Alkynylamino-ATP | CAS 185971-89-5.

- Fisher Scientific. Fluorescein Safety Data Sheet.

- Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules.

- Creative Diagnostics. Click Chemistry Protocols.

- Flinn Scientific. (2014). Fluorescein SDS (Safety Data Sheet).

- ScienceLab.com. (2005). Material Safety Data Sheet - Fluorescein MSDS.

- LaConte, L. E. W., et al. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. NIH Public Access.

- BroadPharm. Click Chemistry Protocols.

- BIOFOUNT. 185971-89-5|Fluorescein Alkynylamino-ATP.

- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

- Molecular Devices. Fluorescence Polarization (FP).

- ResearchGate. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog.

- Shaffer, J., et al. Fluorescent Peptide Assays For Protein Kinases. NIH Public Access.

- Vector Labs. Cell Lysate Labeling.

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

Sources

- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. biosynth.com [biosynth.com]

- 4. Fluorescein Alkynylamino-ATP | 185971-89-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Fluorescein Alkynylamino-ATP | CAS 185971-89-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Fluorescein SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 185971-89-5|Fluorescein Alkynylamino-ATP|Fluorescein Alkynylamino-ATP|-范德生物科技公司 [bio-fount.com]

- 10. fishersci.com [fishersci.com]

- 11. core-docs.s3.amazonaws.com [core-docs.s3.amazonaws.com]

- 12. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. broadpharm.com [broadpharm.com]

- 15. confluore.com.cn [confluore.com.cn]

- 16. broadpharm.com [broadpharm.com]

- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 18. scispace.com [scispace.com]

Introduction: Understanding the Multifaceted Nature of Fluorescein Alkynylamino-ATP

An In-Depth Technical Guide to the Stability and Storage of Fluorescein Alkynylamino-ATP

Fluorescein Alkynylamino-ATP is a versatile molecular tool, ingeniously designed to merge the bioenergetic role of adenosine triphosphate (ATP) with the capabilities of modern bioconjugation and fluorescence detection. Its structure, featuring a fluorescein reporter, a reactive alkyne handle, and a triphosphate energy source, makes it invaluable for a range of applications, from labeling nucleic acids to probing ATP-binding sites in proteins.[1][2][3] However, this functional complexity also introduces multiple points of potential instability. This guide provides a comprehensive analysis of the factors governing the stability of Fluorescein Alkynylamino-ATP and offers field-proven protocols to ensure its integrity and performance in your research.

The molecule's utility is predicated on its structural integrity. Degradation of any of its three key components—the triphosphate chain, the fluorescein dye, or the alkyne linker—can lead to failed experiments, misleading data, and a loss of valuable resources. Therefore, a deep understanding of its chemical vulnerabilities is not merely academic; it is a prerequisite for robust and reproducible science.

Section 1: Core Stability Factors and Degradation Pathways

The stability of Fluorescein Alkynylamino-ATP is not a single variable but a dynamic interplay of several factors. Each component of the molecule has distinct vulnerabilities that must be addressed through proper handling and storage.

The Triphosphate Chain: The Peril of Hydrolysis

The phosphoanhydride bonds in the triphosphate chain are thermodynamically unstable and susceptible to hydrolysis, yielding ADP and phosphate, and subsequently AMP. This process can be spontaneous or enzyme-catalyzed.

-

Spontaneous Hydrolysis: In aqueous solutions, the triphosphate chain will slowly hydrolyze. The rate of this hydrolysis is significantly influenced by pH and temperature. While ATP is relatively stable between pH 6.8 and 7.4, more extreme pH levels accelerate its degradation.[4] ATP analogs are often designed to be more resistant to hydrolysis, but they are not entirely immune.[5][6] Long-term experiments at physiological temperatures (37°C) can lead to significant hydrolysis of even slowly hydrolysable analogs over several days.[5][7]

-

Enzymatic Degradation: Contamination of solutions with nucleases (specifically, ATPases) will rapidly degrade the molecule. This is a critical concern when working with biological samples or using non-sterile reagents.

The consequence of hydrolysis is twofold: a reduction in the concentration of the active ATP analog and the generation of potential inhibitors (the corresponding ADP/AMP analogs), which could interfere with the biological system under study.

Caption: Primary degradation pathway via hydrolysis.

The Fluorescein Moiety: A Battle Against Light and pH